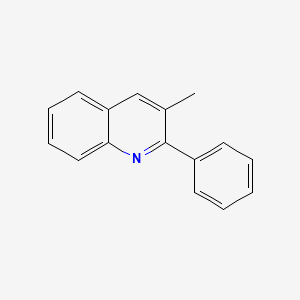
2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one under basic conditions. This reaction forms the core structure of the compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs, particularly for its biological activity against certain diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.
相似化合物的比较
Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile can be compared with other similar compounds, such as:
1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-4-one: This compound has a similar structure but differs in the position of the carbonyl group.
1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-5-one: Another similar compound with a different position of the carbonyl group.
The uniqueness of compound this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.
属性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-14(20-10-11-5-3-4-8-19-11)15-16(21)12-6-1-2-7-13(12)17(15)22/h1-8,20H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWIVRBLQVSIDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786074.png)
![(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786078.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786085.png)
![(3E)-3-[(3-fluorophenyl)hydrazinylidene]-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B7786100.png)
![(3E)-3-[(4-bromophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786103.png)
![2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7786105.png)
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786108.png)
![(4E)-4-[(3-nitrophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7786121.png)
![ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786124.png)
![ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786130.png)
![(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine](/img/structure/B7786174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate](/img/structure/B7786177.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B7786184.png)

